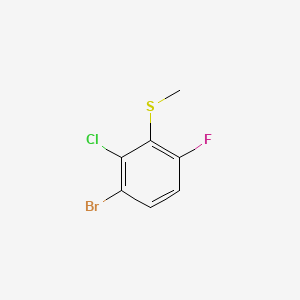![molecular formula C11H21NO3 B6286667 tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate CAS No. 2370967-14-7](/img/structure/B6286667.png)
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate (TBHCM) is an organic compound with a cyclic structure and a methyl carbamate group. It is a synthetic compound that has been in use since the mid-20th century for a variety of purposes. TBHCM has been used in the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in the production of other chemicals. It has also been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of certain bacteria.
Mécanisme D'action
The exact mechanism of action of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes involved in the synthesis of cell wall components, such as chitin. This inhibition prevents the growth of fungi and bacteria. In addition, this compound may also act as an inhibitor of the synthesis of other compounds, such as fatty acids, which are important for the growth of certain bacteria.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of certain fungi and bacteria. In addition, this compound has also been shown to inhibit the synthesis of certain fatty acids, which are important for the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and is stable in a wide range of conditions. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations associated with the use of this compound in laboratory experiments. It is not as effective against certain bacteria and fungi as other compounds, and it can be difficult to accurately measure its concentration in a solution.
Orientations Futures
There are a number of potential future directions for research involving tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate. One potential direction is to further investigate its mechanism of action and to identify other compounds that may be more effective than this compound in inhibiting the growth of certain bacteria and fungi. Additionally, further research could focus on the development of new synthesis methods for this compound, as well as the development of new applications for the compound. Finally, further research could focus on the development of methods for accurately measuring the concentration of this compound in a solution.
Méthodes De Synthèse
Tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is synthesized through a multi-step reaction process. The first step involves the reaction of tert-butyl alcohol with an ester of cyclopentanecarboxylic acid, resulting in the formation of an ester of tert-butyl cyclopentylcarboxylate. The second step involves the reaction of this ester with an amine, such as dimethylamine, to form an amide of tert-butyl cyclopentylcarboxylate. The third step involves the reaction of this amide with methyl isocyanate, resulting in the formation of this compound.
Applications De Recherche Scientifique
Tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate has been studied for its potential applications in a variety of scientific research fields. It has been studied as an antifungal agent and has been found to be effective against a number of fungi. It has also been studied for its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, this compound has been studied as an intermediate in the synthesis of other chemicals, such as the antifungal agent fluconazole.
Propriétés
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


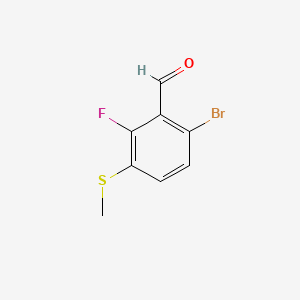
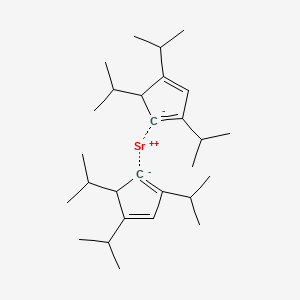
![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
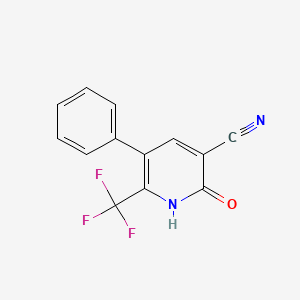
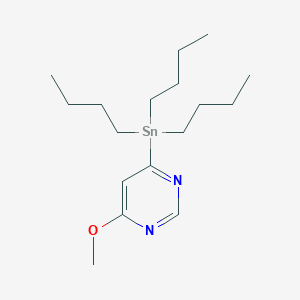

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)
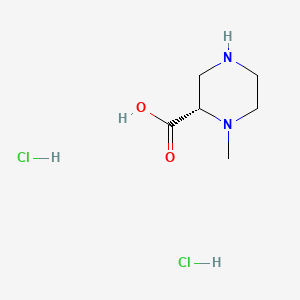

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
